molecular formula C11H18O6S B1296054 Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate CAS No. 4785-62-0

Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate

Cat. No.: B1296054
CAS No.: 4785-62-0
M. Wt: 278.32 g/mol
InChI Key: ZRZIZOUPRLJLLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate typically involves the reaction of tetrahydrothiophene with diethyl malonate in the presence of an oxidizing agent to introduce the sulfone group. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium ethoxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the oxidizing agents and other reactive chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate is used in several scientific research applications, including:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: In proteomics research, it is used to study protein interactions and modifications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ester groups can undergo hydrolysis or substitution reactions, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Lacks the sulfone group and tetrahydrothiophene ring.

    Tetrahydrothiophene: Lacks the ester groups and sulfone group.

    Diethyl sulfone: Lacks the tetrahydrothiophene ring and ester groups.

Uniqueness

Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate is unique due to the combination of a tetrahydrothiophene ring with a sulfone group and two ester groups. This unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

diethyl 2-(1,1-dioxothiolan-3-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZIZOUPRLJLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCS(=O)(=O)C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4785-62-0
Record name 4785-62-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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